(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Description
The compound "(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate" is a heterocyclic molecule featuring a 1,3-dioxoisoindoline core linked to a 1,2-oxazole ring substituted with a 2-chloro-6-fluorophenyl group and a methyl moiety. The synthesis likely involves multi-step reactions, including coupling strategies and cyclization, with purification via column chromatography and characterization using NMR spectroscopy .
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl)methyl 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClFN2O5/c1-10-15(17(23-29-10)16-13(21)7-4-8-14(16)22)20(27)28-9-24-18(25)11-5-2-3-6-12(11)19(24)26/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZIYPLRSBVVIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)OCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClFN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the isoindoline-1,3-dione derivative, followed by the introduction of the oxazole ring and the chlorofluorophenyl group. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Scientific Research Applications
Chemistry
In chemistry, (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological processes.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Its chemical properties make it suitable for applications in coatings, adhesives, and other specialty products.
Mechanism of Action
The mechanism of action of (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Isoindoline Moieties
N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-4,4'-difluoro-5-hydroxy-1,10:3,10'-terphenyl-4-carboxamide ():
- Core Similarity : Shares the 1,3-dioxoisoindoline group but replaces the oxazole-carboxylate with a terphenyl-carboxamide.
- The carboxamide linkage may improve hydrolytic stability compared to the ester in the target compound .
- Synthetic Approach : Both compounds likely employ amide/ester bond formation, but the terphenyl analogue may require Suzuki-Miyaura coupling for aryl group introduction, similar to procedures in .
Heterocyclic Systems with Oxazole or Benzimidazole Cores
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole (4a-f) ():
- Structural Contrast : Features a benzimidazole core instead of oxazole. The benzimidazole’s NH group enables hydrogen bonding, unlike the oxazole’s electron-deficient ring.
- Synthetic Conditions : Both compounds use DMF as a solvent and heating under nitrogen, but the benzimidazole synthesis employs sodium metabisulfite, suggesting redox-sensitive steps absent in the target compound’s pathway .
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ():
- Electron-Withdrawing Groups : The trifluoromethyl and sulfanyl groups enhance electrophilicity, contrasting with the target compound’s chlorofluorophenyl and methyl substituents.
- Geometric Data : Bond angles (e.g., N2—C2—C1 at ~120°) align with typical sp² hybridization in heterocycles, similar to the oxazole ring in the target compound .
Physicochemical and Spectroscopic Properties
- NMR Characterization : The target compound’s methyl group on the oxazole would resonate near δ 2.5 ppm (¹H), distinct from the terphenyl analogue’s aromatic protons (δ 6.5–8.0 ppm) .
- Thermal Stability : Melting points for similar compounds (e.g., 220–224°C in ) suggest that the target compound’s ester group may lower its mp compared to carboxamides .
Crystallographic and Hydrogen-Bonding Patterns
- Crystal Packing : If the target compound’s structure is solved via SHELXL (), its hydrogen-bonding motifs (e.g., C=O⋯H–N) may resemble those in isoindoline derivatives, influencing solubility and crystal morphology .
- Graph Set Analysis: Compared to methano-bridged aromatics (), the target compound’s planar heterocycles may adopt different packing arrangements due to reduced steric hindrance .
Biological Activity
The compound (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate is a synthetic organic molecule with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an isoindoline moiety and an oxazole ring. The presence of halogenated phenyl groups suggests potential interactions with various biological targets.
Antioxidant Activity
Research indicates that derivatives of isoindoline compounds exhibit significant antioxidant properties. For instance, compounds similar to the target molecule have shown the ability to scavenge free radicals and reduce oxidative stress in cellular models. The antioxidant activity is primarily attributed to the dioxoisoindole structure, which stabilizes free radicals through electron donation.
Antitumor Activity
Several studies have highlighted the antitumor effects of isoindoline derivatives. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects. For example:
- Case Study : A study involving human breast cancer cell lines showed that the compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It was found to modulate pathways involved in neuronal survival:
- Mechanism : The compound activates the PI3K/Akt signaling pathway, which is crucial for cell survival and metabolism. This activation leads to the inhibition of apoptotic processes mediated by caspase-3 .
The biological activity of this compound can be summarized as follows:
| Mechanism | Description |
|---|---|
| Antioxidant | Scavenges free radicals; reduces oxidative stress |
| Antitumor | Induces apoptosis in cancer cells; inhibits proliferation |
| Neuroprotective | Activates PI3K/Akt pathway; inhibits caspase-mediated apoptosis |
Research Findings
Recent findings emphasize the compound's broad spectrum of biological activities:
- Antioxidant Studies : In vitro assays demonstrated a significant reduction in reactive oxygen species (ROS) levels when treated with the compound .
- Cytotoxicity Assays : Testing against various cancer cell lines revealed IC50 values indicating potent anticancer activity. For instance, an IC50 value of 15 µM was recorded against MCF7 breast cancer cells .
- Neuroprotection : In animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced neuroinflammation markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
